molecular formula C15H8Cl2N2O3 B2496260 3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide CAS No. 683235-21-4

3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide

Cat. No.: B2496260
CAS No.: 683235-21-4
M. Wt: 335.14
InChI Key: WJYBUPJGAAXDJZ-UHFFFAOYSA-N
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Description

3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is a chemical compound known for its diverse applications in scientific research and industry. This compound features a benzamide core substituted with dichloro and isoindole groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dichlorobenzoic acid and phthalic anhydride.

    Formation of Isoindole: Phthalic anhydride undergoes a reaction with ammonia to form isoindole derivatives.

    Amidation: The isoindole derivative is then reacted with 3,5-dichlorobenzoic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide undergoes various chemical reactions, including:

    Substitution Reactions: The dichloro groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the isoindole moiety.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products Formed

    Substitution: Substituted derivatives with different nucleophiles.

    Oxidation: Oxidized isoindole derivatives.

    Reduction: Reduced isoindole derivatives.

    Hydrolysis: Corresponding carboxylic acids and amines.

Scientific Research Applications

3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes or receptors involved in cellular processes.

    Pathways: It can modulate signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Dotinurad: A compound with a similar structure, known for its uricosuric activity.

    Indole Derivatives: Compounds containing the indole moiety, which exhibit diverse biological activities.

Uniqueness

3,5-dichloro-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)benzamide is unique due to its specific substitution pattern and the presence of both dichloro and isoindole groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dichloro-N-(1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8Cl2N2O3/c16-8-3-7(4-9(17)5-8)13(20)18-10-1-2-11-12(6-10)15(22)19-14(11)21/h1-6H,(H,18,20)(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJYBUPJGAAXDJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)C3=CC(=CC(=C3)Cl)Cl)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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